molecular formula C₁₄H₆D₄ClF₃N₂O B1155841 DPC 961-d4

DPC 961-d4

Cat. No.: B1155841
M. Wt: 318.71
Attention: For research use only. Not for human or veterinary use.
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Description

DPC 961-d4 is a deuterated compound, where four hydrogen atoms are replaced with deuterium (^2H). This isotopic substitution enhances metabolic stability and prolongs half-life, making it valuable in pharmacokinetic studies and drug development. Deuterated analogs are often used as internal standards in mass spectrometry due to their near-identical chemical behavior to non-deuterated counterparts, except for slight isotopic effects .

Properties

Molecular Formula

C₁₄H₆D₄ClF₃N₂O

Molecular Weight

318.71

Synonyms

(4S)-6-chloro-4-(cyclopropylethynyl)-3,4-dihydro-4-(trifluoromethyl)-2(1H)-Quinazolinone-d4;  (S)-6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydro-2(1H)-quinazolinone-d4;  (S)-DPC 961-d4;  DMP 961-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Physicochemical Properties

The following table compares DPC 961-d4 with three structurally related compounds from the evidence, focusing on molecular parameters and physicochemical properties:

Property This compound (Inferred) CAS 96551-22-3 CAS 3621-81-6 CAS 41841-16-1
Molecular Formula C₁₄H₁₃D₄NO₃ C₁₄H₁₇NO₃ C₇H₃Cl₂NO C₉H₉BrO₂
Molecular Weight ~251.3 g/mol 247.29 g/mol 188.01 g/mol 229.07 g/mol
LogP (Octanol-Water) ~2.7 (estimated) 2.38–2.77 2.92 2.44–2.71
Solubility (mg/mL) Moderate 0.26 0.0194 0.0419–0.219
H-Bond Donors/Acceptors 1/3 1/3 1/2 0/2
BBB Permeability Yes Yes Yes Yes
CYP1A2 Inhibition Likely Yes Yes Yes

Key Observations :

  • Structural Variations : this compound shares a core aromatic structure with CAS 96551-22-3 but differs in deuterium substitution and side-chain modifications. The presence of bromine (Br) in CAS 41841-16-1 and chlorine (Cl) in CAS 3621-81-6 alters electronic properties and reactivity.
  • Solubility : CAS 41841-16-1 exhibits higher solubility due to its ester functional group, whereas halogenated analogs (CAS 3621-81-6) show reduced solubility, likely due to increased hydrophobicity .
Pharmacological Use
  • This compound : Likely serves as a stable isotope-labeled internal standard for quantifying parent compounds in bioanalytical assays.
  • CAS 3621-81-6 : Structural similarity to chlorinated analgesics suggests possible analgesic or anti-inflammatory applications .

Comparison with Functionally Similar Compounds

Deuterated Analogs

Deuterated compounds like This compound are functionally similar to:

  • Deuterated Paroxetine (D6) : Used in antidepressant metabolism studies to improve LC-MS sensitivity .
  • Deuterated Omeprazole (D3) : Enhances gastric acid suppression duration in pharmacokinetic models .

Advantages of Deuterium Substitution :

  • Reduces metabolic clearance by stabilizing C-D bonds against cytochrome P450 enzymes.
  • Maintains pharmacological activity while minimizing toxicity .

Analytical Standards

  • This compound vs. CAS 1761-61-1 : Both serve as reference standards in chromatography. However, CAS 1761-61-1 (C₇H₅BrO₂) is used primarily in environmental toxin detection due to its brominated aromatic structure .

Critical Analysis of Research Findings

  • Contradictions : While CAS 96551-22-3 and this compound share high BBB permeability, the former’s lower molecular weight may favor better CNS penetration .
  • Limitations : Data on this compound’s synthetic routes and bioactivity are inferred; experimental validation is required.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying DPC 961-d4's biochemical properties?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question aligns with practical constraints and academic significance . Use the PECO framework (Population, Exposure/Intervention, Comparison, Outcome) to structure variables. For example:

  • Population: Specific cell lines or model organisms.
  • Exposure: this compound dosage or administration route.
  • Comparison: Control groups or existing compounds.
  • Outcome: Measurable endpoints (e.g., enzyme inhibition, cytotoxicity).
    Avoid overly broad questions like "How does this compound work?" and instead focus on testable hypotheses .

Q. What are the key considerations when designing experiments to analyze this compound's mechanism of action?

  • Methodological Answer :

  • Experimental Design : Choose between quantitative (e.g., dose-response assays) or mixed methods (e.g., integrating biochemical assays with computational modeling) .
  • Controls : Include positive/negative controls to validate assay specificity.
  • Replication : Use triplicate measurements to ensure statistical robustness.
  • Ethics : Adhere to institutional guidelines for in vivo studies .
  • Data Collection : Predefine variables (e.g., IC50 values, kinetic parameters) using "shell tables" to standardize data capture .

Advanced Research Questions

Q. How to resolve contradictions in experimental data when assessing this compound's efficacy across different biological models?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like model organism differences .
  • Sensitivity Analysis : Test how assumptions (e.g., baseline noise, outlier exclusion) affect conclusions.
  • Triangulation : Cross-validate results using orthogonal methods (e.g., Western blotting vs. mass spectrometry) .
  • Contradiction Table :
Model SystemObserved EfficacyPotential Confounders
In vitroHighSerum interference
In vivoModerateMetabolic clearance
Use this to prioritize follow-up experiments .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and cooperativity .
  • Bayesian Hierarchical Modeling : Account for variability across experimental batches.
  • ANOVA with Post Hoc Tests : Compare efficacy across dosage groups.
  • Software Tools : Use R packages (e.g., drc for dose-response curves) or Python’s SciPy .

Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) in studying this compound's pharmacological profile?

  • Methodological Answer :

  • Data Harmonization : Normalize datasets using tools like ComBat to remove batch effects.
  • Pathway Analysis : Apply KEGG or Reactome databases to identify impacted biological pathways.
  • Machine Learning : Use unsupervised clustering (e.g., PCA) to detect latent patterns.
  • Visualization : Generate heatmaps or network diagrams to illustrate cross-omics interactions.
    Reference tools from the INCLUDE Data Hub (e.g., DPC’s analytics dashboards) for large-scale data integration .

Methodological Best Practices

  • Literature Review : Systematically catalog prior findings on this compound using PRISMA guidelines to identify knowledge gaps .
  • Ethical Compliance : Document IRB approvals and data-sharing protocols .
  • Reproducibility : Share raw data and code via repositories like Synapse or GitHub .

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